molecular formula C7H16OSi B13963056 4-Trimethylsilyl-2-butanone CAS No. 13506-88-2

4-Trimethylsilyl-2-butanone

Cat. No.: B13963056
CAS No.: 13506-88-2
M. Wt: 144.29 g/mol
InChI Key: YGRIAGFGPDBPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trimethylsilyl-2-butanone is a specialized organosilicon compound that serves as a valuable building block in organic and medicinal chemistry research. Its structure, featuring a ketone functional group adjacent to a trimethylsilyl-substituted carbon chain, makes it a versatile precursor for the synthesis of more complex molecules. A closely related compound, 4-(trimethylsilyl)-3-butyn-2-one, has been identified as a crucial intermediate in the synthesis of 5-lipoxygenase inhibitors, suggesting potential pathways for developing new anti-inflammatory agents . The preparation of enantiopure organosilicon compounds is a significant area of study, as the introduction of silicon can impart unique properties to a molecule, including enhanced pharmaceutical activity, selectivity, and metabolic stability compared to its carbon analogs . This ketone can be subjected to asymmetric reduction to produce enantiomerically pure silicon-containing alcohols, which are key synthons for a wide range of pharmaceuticals and functional materials . Researchers value this compound for its utility in exploring the "silicone switch" strategy in drug design, where a carbon atom in a bioactive molecule is replaced by silicon to modulate its properties . Handling and Safety: As a chemical reagent, appropriate safety precautions should be taken. Handle in a well-ventilated area, using personal protective equipment. Refer to the associated Safety Data Sheet (SDS) for detailed hazard information. Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13506-88-2

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

4-trimethylsilylbutan-2-one

InChI

InChI=1S/C7H16OSi/c1-7(8)5-6-9(2,3)4/h5-6H2,1-4H3

InChI Key

YGRIAGFGPDBPCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for 4 Trimethylsilyl 2 Butanone

Direct Synthesis Approaches

Direct methods for the synthesis of 4-trimethylsilyl-2-butanone, and β-silyl ketones in general, involve the formation of the crucial silicon-carbon bond on a pre-existing four-carbon backbone.

Carbonyl Silylation Techniques

The direct C-silylation of ketone enolates represents a straightforward approach to α-silyl carbonyl compounds. However, this method is often complicated by a competing reaction: O-silylation, which yields the thermodynamically more stable silyl (B83357) enol ether. thieme-connect.de The ratio of C- to O-silylation is highly dependent on factors such as the ketone substrate, the silylating agent, the counterion of the enolate, and the solvent system used. thieme-connect.de

For ketones, O-silylation is typically the major pathway, making the direct synthesis of α-silyl ketones via enolate silylation challenging. thieme-connect.de Strategies to enhance C-silylation often involve using more reactive silylating agents or specific reaction conditions that favor kinetic control, but these are not always successful for ketone substrates. While this method is generally more applicable to esters and amides, its application to ketones like butanone for the synthesis of silyl ketones remains limited due to the predominance of silyl enol ether formation. thieme-connect.de

Functional Group Interconversions Leading to the Ketone Moiety

An effective strategy for synthesizing this compound involves the oxidation of the corresponding secondary alcohol, 4-trimethylsilyl-2-butanol. This functional group interconversion is a common and reliable method in organic synthesis. fiveable.me The precursor alcohol can be prepared through various standard methods, such as the reduction of a corresponding ketone or the Grignard reaction between trimethylsilylacetaldehyde and methylmagnesium bromide.

Once the 4-trimethylsilyl-2-butanol is obtained, it can be oxidized to the target ketone using a wide array of oxidizing agents. The choice of oxidant depends on the desired scale, selectivity, and reaction conditions.

Table 1: Common Oxidation Reagents for Alcohol to Ketone Conversion

Oxidizing Agent Typical Conditions Notes
Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Mild oxidant, suitable for sensitive substrates.
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine Low-temperature reaction, avoids heavy metals.
Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) Mild, neutral conditions, good for a wide range of substrates.

This two-step sequence—synthesis of the alcohol followed by oxidation—provides a reliable and versatile route to this compound, bypassing the challenges of direct C-silylation.

Indirect Syntheses and Precursor Strategies

Indirect routes build the ketone functionality from precursors that already contain the trimethylsilyl (B98337) group. These multi-step strategies offer flexibility and control over the final structure.

Routes from Alkyne Precursors (e.g., Trimethylsilylacetylene Derivatives)

Alkynes are valuable precursors for the synthesis of ketones through hydration reactions. mdpi.com For this compound, a suitable starting material is an appropriately substituted trimethylsilyl alkyne. One such precursor is 4-(trimethylsilyl)-3-butyn-2-ol, which can be synthesized from trimethylsilylacetylene. researchgate.net

The hydration of an alkyne to a ketone is typically catalyzed by mercury(II) salts in the presence of acid, which proceeds via an enol intermediate that tautomerizes to the more stable ketone. For terminal alkynes, this reaction follows Markovnikov's rule, yielding a methyl ketone. The presence of the silyl group can influence the regioselectivity of the hydration.

Another related alkyne precursor is 4-trimethylsilyl-3-butyn-2-one. researchgate.net While this compound already contains the ketone functionality, its alkyne bond can be selectively reduced to an alkene and then to an alkane to yield the target saturated ketone.

Table 2: Synthesis via Alkyne Precursors

Precursor Key Transformation Reagents Product
1-(Trimethylsilyl)-1-butyne Hydration H₂O, H₂SO₄, HgSO₄ This compound

Conversion of Silyl Ethers to Silyl Ketones

Silyl enol ethers are isomers of α-silyl ketones and can serve as precursors. While simple hydrolysis of a silyl enol ether typically cleaves the silicon-oxygen bond to yield a ketone and a silanol, specific oxidative conversions can lead to different products. acs.orgwikipedia.org For instance, the Rubottom oxidation converts silyl enol ethers into α-hydroxy ketones using an oxidizing agent like m-CPBA. youtube.com

The direct conversion of a silyl enol ether to a silyl ketone is less common but can be achieved under specific conditions, often involving rearrangement. However, a more practical approach involves using a silyl ether as a protecting group or directing group in a synthetic sequence that ultimately yields the desired silyl ketone.

Preparation via Enone Intermediates (e.g., 4-Silyl-3-buten-2-ones)

A robust method for preparing this compound involves the conjugate reduction of its corresponding α,β-unsaturated precursor, (E)-4-(trimethylsilyl)-3-buten-2-one. ucla.edu This enone is a useful Michael acceptor and can be synthesized through a multi-step sequence starting from 3-butyn-2-ol. ucla.edu

The synthesis of the enone intermediate can be achieved by silylation of the acetylenic alcohol, followed by reduction of the alkyne to a trans-alkene, and subsequent oxidation of the allylic alcohol to the enone. ucla.edu

Once the 4-silyl-3-buten-2-one is prepared, the final step is a 1,4-conjugate reduction of the carbon-carbon double bond. This can be accomplished using various reducing agents.

Table 3: Reagents for Conjugate Reduction of Enones

Reducing Agent Typical Conditions Notes
Lithium di-tert-butoxyaluminum hydride THF, -78 °C Selective for 1,4-reduction over 1,2-reduction.
Catalytic Hydrogenation H₂, Pd/C Reduces both the C=C and C=O bonds unless conditions are carefully controlled.

This pathway, while involving multiple steps, offers excellent control and is a well-established method for synthesizing saturated ketones from their enone counterparts. ucla.edu

Stereoselective Synthesis Protocols

Stereoselective synthesis is crucial for obtaining specific stereoisomers of a chiral molecule. While direct stereoselective synthetic routes to this compound are not extensively documented, analogous strategies for similar β- and γ-functionalized ketones provide a framework for achieving enantiopure or diastereomerically enriched products.

Asymmetric Approaches in Analogue Synthesis

Asymmetric synthesis of chiral organosilicon compounds often involves the enantioselective conjugate addition of a silicon nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of analogues of this compound, this would typically involve the 1,4-addition of a trimethylsilyl group to a suitable Michael acceptor.

Copper-catalyzed enantioselective conjugate silyl additions to cyclic and acyclic unsaturated carbonyls have been demonstrated to be effective. nih.gov These reactions, often utilizing chiral N-heterocyclic carbene (NHC) ligands, can afford β-silylketones with high enantioselectivity. nih.gov For instance, the reaction of an α,β-unsaturated ketone with a silylboronate ester in the presence of a copper catalyst and a chiral NHC ligand can yield the desired β-silylated ketone in high yield and enantiomeric ratio (er). nih.gov While this approach directly yields β-silyl ketones, modifications to the starting materials could potentially lead to γ-silyl ketone analogues.

Another approach involves the organocatalytic asymmetric conjugate addition of boronic acids to β-silyl-α,β-unsaturated ketones. pharmasalmanac.com This method, catalyzed by chiral diols, provides enantioenriched β-substituted-β-silyl ketones. pharmasalmanac.com Although this positions the silyl group at the β-position, it demonstrates the utility of organocatalysis in controlling stereochemistry in silylated carbonyl compounds.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. beilstein-journals.org Once the desired stereochemistry is established, the auxiliary is removed. The use of chiral auxiliaries in conjugate addition reactions is a well-established strategy for the asymmetric synthesis of carbonyl compounds. beilstein-journals.org

In the context of synthesizing analogues of this compound, a chiral auxiliary could be attached to the Michael acceptor. For example, α,β-unsaturated amides and lactams derived from chiral amines, such as (S,S)-(+)-pseudoephedrine, have been used as substrates in diastereoselective conjugate addition reactions. beilstein-journals.orgnih.gov The addition of a trimethylsilyl nucleophile to such a system would proceed with facial selectivity dictated by the chiral auxiliary, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would then yield the chiral γ-silylated ketone.

The Evans auxiliary, an oxazolidinone, is another widely used chiral auxiliary in asymmetric transformations, including conjugate additions. nih.gov Attaching this auxiliary to an appropriate unsaturated precursor could similarly direct the stereoselective addition of a silyl group. The diastereoselectivity of these reactions is often high, providing a reliable method for accessing specific stereoisomers. beilstein-journals.org

Catalytic Methods in this compound Preparation

Catalytic methods offer efficient and atom-economical routes to chemical compounds. Both transition metal catalysis and organocatalysis have been employed in the synthesis of ketones and organosilicon compounds, with potential applications for the preparation of this compound.

Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed)

Palladium catalysis is a powerful tool in organic synthesis, though its direct application to form the saturated carbon-silicon bond in this compound from simple precursors is not straightforward. However, related palladium-catalyzed reactions provide insights into potential synthetic strategies.

For instance, palladium-catalyzed hydrosilylation of α,β-unsaturated ketones with hydrosilanes is a known method for preparing silyl enol ethers. organic-chemistry.orgacs.org While this reaction typically yields the enol ether, subsequent controlled hydrolysis could potentially lead to the saturated ketone. The regioselectivity of the hydrosilylation is a critical factor.

Palladium-catalyzed γ-arylation of β,γ-unsaturated ketones has also been reported, demonstrating the feasibility of functionalizing the γ-position of a ketone under palladium catalysis. researchgate.netnih.gov A related cross-coupling reaction involving a suitable trimethylsilyl-containing coupling partner could theoretically be developed to form the desired C-Si bond at the γ-position.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. nih.gov For the synthesis of analogues of this compound, organocatalytic conjugate addition reactions are highly relevant.

As mentioned in section 2.3.1, chiral organocatalysts can be used to promote the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyls. pharmasalmanac.com While the direct 1,4-addition of a trimethylsilyl group under organocatalysis is less common, the addition of other nucleophiles to silyl-substituted unsaturated ketones has been demonstrated. pharmasalmanac.com

A carbene-catalyzed formal [4+2] annulation followed by ring-opening with nucleophiles has been developed for the enantioselective synthesis of γ-keto-β-silyl esters and amides. acs.org This one-pot strategy provides access to highly functionalized and enantioenriched silylated carbonyl compounds. acs.org

Process Intensification and Green Chemistry in Synthesis

Process intensification and green chemistry are guiding principles for developing sustainable and efficient chemical manufacturing processes. These concepts are applicable to the synthesis of this compound, aiming to reduce waste, improve safety, and enhance efficiency. pharmafeatures.comblazingprojects.com

Process Intensification focuses on developing smaller, more efficient, and safer manufacturing processes. pharmasalmanac.compharmafeatures.comblazingprojects.com Key technologies in process intensification include:

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic reactions. pharmasalmanac.compharmafeatures.com This approach can lead to higher yields and purities. pharmasalmanac.com

Microreactor Technology: The use of microreactors can further enhance the benefits of flow chemistry by providing extremely high surface-area-to-volume ratios, leading to excellent process control and the ability to safely handle hazardous reagents. blazingprojects.com

Green Chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yedarnd.cominnoget.comchemistryviews.org For the synthesis of this compound, these principles can be applied by:

Catalyst Selection: Utilizing catalytic methods, especially those with high turnover numbers and the potential for recycling, is a cornerstone of green chemistry. Organocatalysis, being metal-free, is often considered a greener alternative to some transition metal-catalyzed processes. yedarnd.cominnoget.com

Solvent Choice: Selecting environmentally benign solvents or minimizing solvent use altogether is crucial. The use of greener solvents like cyclopentyl methyl ether (CPME) or performing reactions in water, where possible, can significantly reduce the environmental impact. chemistryviews.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Conjugate addition reactions are generally considered to have good atom economy.

The application of these principles to the synthesis of this compound would involve selecting a catalytic route that allows for high efficiency and selectivity, utilizing a recyclable catalyst, employing a green solvent system, and potentially transitioning the process to a continuous flow setup for improved safety and control.

Below is a table summarizing the reaction conditions for analogous catalytic syntheses of silyl ketones.

Catalyst SystemSubstrateReagentSolventTemp (°C)Yield (%)ee/erReference
CuCl / Chiral NHCCyclic Enone(Dimethylphenylsilyl)pinacolatoboronTHF-7887-9590:10-99:1 er nih.gov
(R)-3,3′-(CF₃)₂C₆H₃-BINOLβ-Silyl-α,β-unsaturated ketoneAlkenylboronic acidToluene25-40Moderate to Highup to 98% ee pharmasalmanac.com
Pd(OAc)₂ / PCy₃α,β-Unsaturated KetoneHydrosilaneNot specifiedNot specifiedGoodN/A organic-chemistry.org
Chiral Magnesium Phosphateβ,γ-Unsaturated α-Keto EsterSilyl Ketene AcetalToluene-30up to 96up to 98% ee organic-chemistry.org

Continuous Flow Synthesis Adaptations

While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry can be applied to its production, offering significant advantages over traditional batch processing. researchgate.net Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, safety, and reproducibility. researchgate.netbeilstein-journals.org

A hypothetical continuous flow process for this compound could be adapted from known batch syntheses. For instance, the acylation of a suitable silyl-containing Grignard or organolithium reagent with an appropriate acyl chloride or ester could be translated into a flow process. uni-muenchen.dersc.org Such a setup would involve pumping the organometallic reagent and the acylating agent from separate reservoirs into a micromixer, followed by a heated or cooled reactor coil to ensure rapid and controlled reaction. anton-paar.commdpi.com The enhanced heat transfer in microreactors is particularly beneficial for managing the exothermic nature of these reactions. anton-paar.com

Another potential continuous flow strategy involves the selective hydrogenation of an unsaturated precursor, such as 4-(trimethylsilyl)-3-butyn-2-one (B1224664). Continuous flow hydrogenation has been shown to be highly efficient for various transformations, including the reduction of alkynes and ketones. beilstein-journals.orgrsc.org A packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon, could be employed to selectively reduce the alkyne moiety. beilstein-journals.org The precise control over hydrogen pressure and residence time in a flow system would be crucial to achieve high selectivity for the desired butanone over the corresponding alcohol. researchgate.netmdpi.com This approach allows for the safe handling of hydrogen gas and the easy separation of the catalyst from the product stream. rsc.org

The table below outlines a conceptual comparison of reactor types for a potential continuous flow synthesis of this compound.

Reactor TypePotential Application in SynthesisAdvantagesConsiderations
Coil Reactor Acylation of a silyl-organometallic reagent.Excellent heat transfer, narrow residence time distribution. researchgate.netPotential for clogging if solids are present.
Packed-Bed Reactor Continuous hydrogenation of 4-(trimethylsilyl)-3-butyn-2-one.High catalyst loading, easy product-catalyst separation. rsc.orgPotential for pressure drop issues.
Microreactor Process optimization and small-scale synthesis.Superior mass and heat transfer, enhanced safety. rsc.orgrsc.orgLower throughput compared to larger reactors.

This table is generated based on general principles of continuous flow chemistry and its application to related ketone syntheses.

Biocatalytic Approaches (e.g., Enzymatic Reductions of Analogues)

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral molecules. While direct biocatalytic synthesis of this compound is not extensively documented, research on the enzymatic reduction of its analogue, 4-(trimethylsilyl)-3-butyn-2-one, provides valuable insights into the potential for producing chiral precursors.

The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to the corresponding chiral alcohol, (R)- or (S)-4-(trimethylsilyl)-3-butyn-2-ol, has been successfully achieved using whole-cell biocatalysts. These chiral alcohols can serve as versatile building blocks for further chemical transformations.

Reduction using Acetobacter sp. CCTCC M209061

A novel bacterial strain, Acetobacter sp. CCTCC M209061, isolated from kefir, has demonstrated high efficiency and enantioselectivity in the reduction of 4-(trimethylsilyl)-3-butyn-2-one to the (R)-enantiomer of the corresponding alcohol. nih.gov The use of immobilized whole cells simplifies catalyst recovery and enhances operational stability. nih.gov The optimal conditions for this bioreduction were systematically investigated to maximize the yield and enantiomeric excess (e.e.). nih.gov

The research findings for the optimization of this biocatalytic reduction are summarized in the table below.

ParameterOptimal ValueYield (%)Product e.e. (%)
Buffer pH5.071>99
Co-substrate Concentration (Glucose)130.6 mM71>99
Reaction Temperature30 °C71>99
Substrate Concentration6.0 mM71>99
Shaking Rate180 rpm71>99

Data sourced from research on the biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one using Acetobacter sp. CCTCC M209061. nih.gov

Reduction using Candida parapsilosis CCTCC M203011

For the synthesis of the (S)-enantiomer, immobilized whole cells of the yeast Candida parapsilosis CCTCC M203011 have been employed. researchgate.net This biocatalyst also shows excellent enantioselectivity in the reduction of 4-(trimethylsilyl)-3-butyn-2-one. researchgate.net To overcome potential substrate and product toxicity, the reaction has been effectively carried out in a biphasic system using an ionic liquid, which can improve the efficiency and stability of the biocatalyst. researchgate.net

The optimized conditions for the synthesis of (S)-4-(trimethylsilyl)-3-butyn-2-ol using Candida parapsilosis in a biphasic system are detailed below.

ParameterOptimal ValueYield (%)Product e.e. (%)
Buffer to Ionic Liquid Ratio (v/v)4/197.7>99
Buffer pH5.597.7>99
Substrate Concentration24 mM97.7>99
Co-substrate Concentration (2-Propanol)130 mM97.7>99
Reaction Temperature30 °C97.7>99

Data sourced from research on the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using Candida parapsilosis CCTCC M203011 in an ionic liquid/buffer biphasic system. researchgate.net

These biocatalytic approaches, while demonstrated on an analogue, highlight the potential for using enzymatic reductions to produce chiral intermediates that could be subsequently oxidized to obtain chiral this compound if desired. The high selectivity and mild reaction conditions make biocatalysis a compelling strategy in the synthesis of complex organosilicon compounds. nih.govamazonaws.com

Reactivity and Mechanistic Studies of 4 Trimethylsilyl 2 Butanone

Transformations Involving the Silicon-Carbon Bond

The presence of the trimethylsilyl (B98337) group introduces unique reactivity pathways for 4-trimethylsilyl-2-butanone, centered around the strategic cleavage and participation of the silicon-carbon bond.

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. wikipedia.orgorganicreactions.org This reaction is considered the silicon analogue of the Wittig reaction. nrochemistry.com A key advantage of the Peterson olefination is its ability to produce either cis- or trans-alkenes from a single β-hydroxysilane intermediate by choosing either acidic or basic elimination conditions. wikipedia.org

The reaction begins with the addition of an α-silyl carbanion to a ketone or aldehyde, which, after workup, yields a diastereomeric mixture of β-hydroxysilanes. organic-chemistry.org The stereoselectivity of this initial addition can be influenced by the steric demands of the substituents on both the carbanion and the carbonyl compound. organic-chemistry.org These intermediates can often be isolated, allowing for the separation of diastereomers before the elimination step. organic-chemistry.org

Subsequent treatment of the β-hydroxysilane with a base (e.g., NaH, KH) induces a syn-elimination, while acid-catalyzed elimination proceeds via an anti-elimination pathway. wikipedia.orgnrochemistry.com This stereospecific control allows for the selective formation of the desired alkene isomer.

Table 1: Stereochemical Control in Peterson Olefination Elimination

ConditionElimination MechanismResulting Alkene Stereochemistry
Basic (e.g., KH, NaH)Concerted syn-eliminationFormed from one diastereomer
Acidic (e.g., H₂SO₄, AcOH)anti-eliminationFormed from the same diastereomer with opposite geometry

The positioning of the silicon atom at the γ-carbon relative to potential reactive centers (such as an enolate) allows for unique elimination pathways. Gamma-silyl neighboring group participation is a known phenomenon that can facilitate ring closure, particularly in systems that can stabilize a positive charge. rsc.org In such reactions, the silyl (B83357) group is eliminated, leading to the formation of a three-membered ring. rsc.org While this is typically observed in cationic systems, analogous principles can apply to rearrangements or fragmentations of this compound under specific conditions that favor the departure of the silyl group.

The silicon atom in this compound is a site for nucleophilic attack, especially by highly silicophilic nucleophiles like fluoride (B91410) ions. Research on structurally related compounds, such as 4-silyl-3-buten-2-ones, demonstrates that nucleophilic attack at the silicon center can trigger significant molecular rearrangements. ucla.edu This initial attack forms a pentacoordinate silicon intermediate, which can then undergo further transformations. ucla.edu

In specific cases involving enones with phenyl or allyl groups on the silicon atom, this nucleophilic initiation leads to a 1,2-migration of the organic group from the silicon to the adjacent carbon of the enone system. ucla.edu This silicon-directed rearrangement highlights the ability of the silyl group to control reactivity by serving as an anchor for nucleophilic attack, thereby facilitating the cleavage of the Si-C bond and the formation of new carbon-carbon bonds. ucla.edu

Reactions at the Carbonyl Center

The carbonyl group of this compound undergoes reactions typical of ketones, but its reactivity can be modulated by the presence of the distal silyl group, particularly in the formation of enolates and their subsequent reactions.

This compound can be readily converted into its corresponding silyl enol ether, a versatile nucleophile for carbon-carbon bond formation. This intermediate is central to the Mukaiyama aldol (B89426) reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. wikipedia.orgtcichemicals.comresearchgate.net This process generates a β-hydroxy carbonyl compound, effectively forming a cross-aldol product without the issue of self-condensation. wikipedia.org

The reaction is typically promoted by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the electrophilic carbonyl component. nih.gov The reaction is understood to proceed through an open transition state, and the stereochemical outcome (syn vs. anti diastereomers) is highly dependent on the specific substrates, Lewis acid, and reaction conditions employed. tcichemicals.comorganic-chemistry.org The presence of the bulky trimethylsilyl group in the backbone of the enol ether derived from this compound can influence both the regioselectivity of its formation and the facial selectivity of its subsequent attack on an aldehyde or ketone.

Table 2: Key Components of the Mukaiyama Aldol Reaction

ComponentRoleExample
Silyl Enol EtherEnolate equivalent (Nucleophile)Silyl enol ether of this compound
Carbonyl CompoundElectrophileAldehydes, Ketones
Lewis AcidCatalyst / PromoterTitanium tetrachloride (TiCl₄)
Productβ-Hydroxy carbonyl compound

The carbonyl group in this compound can be reduced to a secondary alcohol, 4-trimethylsilyl-2-butanol, using a variety of standard and selective reducing agents. Chemical reductants like zinc borohydride (B1222165) (Zn(BH₄)₂) are effective for converting ketones to their corresponding alcohols. scielo.org.mx

Furthermore, asymmetric reduction offers a route to chiral alcohols with high stereoselectivity. Biocatalytic methods, employing whole-cell systems or isolated enzymes, are particularly powerful for this purpose. For example, various yeast strains have demonstrated the ability to reduce ketones to chiral alcohols with very high enantiomeric excess. researchgate.net A novel strain of Pichia jadinii was used for the highly selective asymmetric reduction of 4-hydroxy-2-butanone (B42824) to produce (R)-1,3-butanediol. researchgate.net Similar biocatalytic approaches could be applied to achieve the stereoselective reduction of this compound, providing access to valuable chiral building blocks for synthesis.

Electrophilic and Nucleophilic Additions

The carbonyl group in this compound is the primary site for electrophilic and nucleophilic attack. Its reactivity is comparable to other aliphatic ketones, though it is sterically influenced by the adjacent silyl group.

Michael Additions of Related Silyl Enones

While this compound itself is a saturated ketone, its unsaturated analogue, a β-silyl α,β-enone, would be an excellent candidate for Michael additions (conjugate additions). In these reactions, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound wikipedia.orgmasterorganicchemistry.com. The presence of a silyl group can influence the reactivity and stereoselectivity of the addition.

For instance, α-silyl α,β-enones like 3-trimethylsilyl-3-buten-2-one have been utilized as effective Michael acceptors in conjugate addition-annelation sequences researchgate.net. In such reactions, a nucleophilic enolate attacks the β-carbon, leading to the formation of a new carbon-carbon bond. This process is a cornerstone of organic synthesis for creating 1,5-dicarbonyl compounds or for initiating cyclization cascades wikipedia.orgmasterorganicchemistry.comresearchgate.net. The Mukaiyama-Michael addition, which employs a silyl enol ether as the nucleophile, is another important variant of this reaction that can be applied to silyl-substituted enone systems, often under Lewis acid catalysis to achieve high enantioselectivity nih.gov. The silyl group in these related enones plays a crucial role in directing the regioselectivity of the nucleophilic attack.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are powerful nucleophiles that readily react with ketones masterorganicchemistry.comleah4sci.com. The reaction of this compound with these reagents is expected to follow the well-established pathway of nucleophilic addition to the carbonyl carbon (a 1,2-addition) libretexts.org. This reaction breaks the C=O pi bond and, after an acidic workup, yields a tertiary alcohol masterorganicchemistry.com.

The general mechanism involves the attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the ketone. The steric bulk of the 4-trimethylsilyl group is not expected to prevent this reaction but may influence the rate and the facial selectivity of the nucleophilic attack.

Table 1: Predicted Products from Reactions with Organometallic Reagents

Organometallic Reagent Ketone Substrate Predicted Tertiary Alcohol Product
Methylmagnesium bromide (CH₃MgBr) This compound 2-Methyl-4-(trimethylsilyl)butan-2-ol

Strongly basic organometallic reagents like Grignards and organolithiums exclusively perform 1,2-addition on enones rather than the 1,4-conjugate addition masterorganicchemistry.comlibretexts.org. Less basic organocuprates (Gilman reagents), however, are known to favor 1,4-addition wikipedia.org.

Radical-Mediated Processes

Radical reactions offer unique pathways for bond formation and functionalization, often under mild conditions.

Transformations with Tris(trimethylsilyl)silane ((TMS)₃SiH)

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, has emerged as a valuable, less-toxic alternative to organotin reagents like tributyltin hydride for mediating radical reactions organic-chemistry.orgacs.org. The (TMS)₃Si• radical, generated by a radical initiator, can abstract an atom (typically a halogen) to create a carbon-centered radical orgsyn.org. This radical can then undergo further transformations, such as intramolecular cyclization, before being quenched by hydrogen atom transfer from a (TMS)₃SiH molecule, which propagates the radical chain orgsyn.orgnih.gov.

While specific studies on this compound are not prevalent, the application of (TMS)₃SiH is well-documented for precursors that could lead to related structures. For example, a 6-halo-4-trimethylsilyl-2-hexanone could undergo a (TMS)₃SiH-mediated radical cyclization to form a cyclopentanol (B49286) derivative. A significant advantage of using (TMS)₃SiH is its potential to enhance diastereoselectivity in such cyclizations compared to other radical mediators, which is attributed to the steric demand of the bulky silane (B1218182) reagent during the hydrogen-atom transfer step nih.govorganic-chemistry.org.

Hydrosilylation Reactions

Hydrosilylation of a ketone involves the addition of a silicon-hydride (Si-H) bond across the C=O double bond. This reaction, typically catalyzed by transition metal complexes, effectively reduces the ketone to the corresponding silyl ether. Subsequent hydrolysis can then yield the alcohol. This process is a fundamental transformation in organosilicon chemistry.

For this compound, catalytic hydrosilylation would reduce the carbonyl group to afford a silylated secondary alcohol. The general reaction is as follows:

4-(trimethylsilyl)-2-butanone + R₃SiH --(Catalyst)--> 2-(trialkylsiloxy)-4-(trimethylsilyl)butane

The choice of catalyst and silane can influence the efficiency and conditions of the reaction. This method provides a direct route to protected alcohols from their corresponding ketones.

Catalytic Activation and Functionalization

Catalysis provides efficient and selective routes to functionalize molecules like this compound.

Catalytic hydrogenation is a standard method for reducing ketones to secondary alcohols. Using catalysts such as platinum on carbon (Pt/C) or Raney nickel under a hydrogen atmosphere, the carbonyl group of this compound would be selectively reduced to a hydroxyl group, yielding 4-(trimethylsilyl)butan-2-ol. Studies on analogous compounds, such as 4-phenyl-2-butanone, have shown that catalyst support and solvent can significantly impact selectivity, for instance, between carbonyl and aromatic ring hydrogenation qub.ac.uk.

Furthermore, the α-methylene protons of this compound are acidic and can be removed to form an enolate, which can participate in catalytic aldol reactions wikipedia.orgharvard.edu. This would involve the reaction of the enolate of this compound with an aldehyde or another ketone to form a β-hydroxy ketone. Both acid and base catalysis can be employed for aldol reactions researchgate.net. Sequential reactions combining aldol condensation with transition metal-catalyzed additions have been developed for ketones like 2-butanone, providing a pathway to complex β-substituted ketone products nih.gov. The bulky trimethylsilyl group at the β-position would likely exert a significant steric influence on the approach of the electrophile, potentially affecting the stereochemical outcome of the aldol addition.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Tris(trimethylsilyl)silane
3-Trimethylsilyl-3-buten-2-one
Methylmagnesium bromide
Phenyllithium
2-Methyl-4-(trimethylsilyl)butan-2-ol
2-Phenyl-4-(trimethylsilyl)butan-2-ol
2-(Trialkylsiloxy)-4-(trimethylsilyl)butane
4-(Trimethylsilyl)butan-2-ol
4-Phenyl-2-butanone
2-Butanone

Transition Metal Catalysis in C-H and C-Si Bond Activation

No specific studies detailing the transition metal-catalyzed activation of either C-H or C-Si bonds for the compound this compound were identified. Research in the field of C-H activation often utilizes a ketone's carbonyl group as a directing group to functionalize a specific C-H bond, typically in aromatic systems or at positions proximal to the carbonyl group. nih.govacs.org However, literature explicitly demonstrating this strategy for this compound is not available. Similarly, while the activation of robust C-Si bonds is an area of ongoing research, specific methodologies involving transition metal catalysis for this β-silyl ketone have not been reported. researchgate.net

Lewis Acid/Base Catalysis in Transformations

The reactions of ketones under Lewis acid or base catalysis are fundamental in organic synthesis. nih.govprinceton.edu Lewis acids can activate the carbonyl group toward nucleophilic attack, while bases can promote reactions via enolate formation. nih.govyoutube.com For the general class of β-silyl ketones, some base-catalyzed cascade reactions with aldehydes, involving aldol reaction and a subsequent doi.orgnih.gov-Brook rearrangement, have been reported. researchgate.net In one study involving a β-silyl-β'-stannyl ketone, Lewis acid catalysis was shown to activate the stannyl (B1234572) group, while the β-silyl group was reported to be non-participatory in the reaction. doi.org However, specific research focusing on Lewis acid or base-catalyzed transformations of this compound itself is absent from the literature.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed mechanistic studies, including the elucidation of reaction pathways, are crucial for understanding and optimizing chemical reactions. Such investigations for this compound are not available in the published literature.

Kinetics and Thermodynamic Studies

No experimental or theoretical studies on the kinetics or thermodynamics of reactions involving this compound could be located. General principles of kinetic versus thermodynamic control are often applied to the formation of enolates from asymmetric ketones, where factors like the choice of base, temperature, and solvent dictate the regiochemical outcome. youtube.comrsc.orgyoutube.com However, specific rate constants, activation energies, or thermodynamic data for any transformation of this compound have not been published.

Identification of Intermediates and Transition States

The reactivity of β-silyl ketones is influenced by the "beta-silicon effect," where a silicon atom stabilizes the development of positive charge at the β-carbon through hyperconjugation. acs.org This principle suggests that carbocationic intermediates β to the silicon atom are plausible in certain reaction mechanisms. For some base-catalyzed reactions of β-silyl ketones, the formation of cyclopropanol (B106826) derivatives as intermediates has been proposed. researchgate.net Furthermore, theoretical studies on related systems often propose open or cyclic transition states to explain stereochemical outcomes. nih.govresearchgate.net Despite these general concepts, no specific research has been dedicated to identifying or characterizing the intermediates and transition states involved in reactions of this compound.

Applications of 4 Trimethylsilyl 2 Butanone in Complex Molecule Synthesis

As a Versatile Building Block in Organic Synthesis

4-Trimethylsilyl-2-butanone is a valuable organosilicon compound that serves as a versatile building block in organic synthesis. mdpi.com Organic building blocks are functionalized molecules that form the basic components for constructing more complex molecular architectures. sigmaaldrich.com The utility of this compound stems from the unique properties conferred by the trimethylsilyl (B98337) group, which can influence reaction pathways and be transformed into other functional groups. The presence of both a ketone and a silyl (B83357) group allows for a diverse range of chemical manipulations, making it a strategic component in the synthesis of intricate organic molecules. researchgate.net

The silicon atom's ability to stabilize adjacent positive charges (the β-silicon effect) plays a significant role in the reactivity of unsaturated systems derived from this ketone. researchgate.netqub.ac.uk This effect can direct the stereochemistry and regiochemistry of various transformations, enhancing the compound's utility. Furthermore, the carbon-silicon bond can be selectively cleaved under specific conditions, often being replaced by a hydroxyl group in a process known as the Fleming-Tamao oxidation, adding to its synthetic flexibility. qub.ac.uk

The structure of this compound is well-suited for its conversion into dienes and alkenes, which are themselves fundamental substrates in many synthetic reactions. nih.gov One of the key transformations involving organosilicon compounds is the Peterson olefination, which provides a route to alkenes. While direct examples with this compound are specific, the underlying principle of β-silyl carbonyl reactivity is well-established.

A notable application of related silylated compounds is in the generation of reactive dienes for cycloaddition reactions. For instance, compounds structurally similar to this compound can act as precursors to vinylketenes or other diene systems. The highly electron-rich nature of silylated dienes, such as Danishefsky's diene, makes them exceptionally reactive partners in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.orgresearchgate.net The silyl group in these reactions not only activates the diene but also serves as a masked carbonyl group in the resulting cycloadduct, which can be revealed upon hydrolysis. wikipedia.org

A primary goal in organic synthesis is the construction of a target molecule's carbon skeleton from smaller, more readily available starting materials. libretexts.org This process inherently relies on the formation of new carbon-carbon bonds. This compound serves as a valuable four-carbon unit in this context. Its bifunctional nature—containing both an enolizable ketone and a reactive silyl group—allows it to participate in a variety of carbon-carbon bond-forming reactions.

The ketone moiety can be deprotonated to form an enolate, a potent carbon nucleophile, which can then react with various electrophiles. Conversely, the α,β-unsaturated systems derived from it can act as electrophiles in conjugate addition reactions. The strategic placement of the trimethylsilyl group can influence these reactions, for example, by directing the regioselectivity of enolate formation or by stabilizing intermediates, thereby facilitating the assembly of complex carbon frameworks. researchgate.netqub.ac.uk The use of such building blocks is central to synthetic strategies that assemble molecular structures in a modular, step-by-step fashion. nih.gov

Chiral Auxiliary and Stereocontrol Applications

The trimethylsilyl group in β-silyl ketones like this compound can exert significant influence on the stereochemical outcome of reactions at adjacent centers. This stereocontrol is a manifestation of the β-silicon effect, where the silyl group stabilizes a developing positive charge in the transition state, thereby directing the approach of an incoming electrophile. researchgate.netfoster77.co.uk This principle is fundamental to achieving high diastereoselectivity in reactions such as aldol (B89426) additions and conjugate additions.

In aldol reactions of β-siloxy methyl ketones, for example, large silyl protecting groups have been shown to enforce high levels of 1,5-syn or 1,5-anti stereoselectivity, a challenging feat due to the distance between the existing stereocenter and the reaction site. nih.gov Similarly, in conjugate addition reactions, the resident silyl group can direct the stereochemistry of subsequent enolate alkylation, leading to products with a high degree of stereochemical purity. foster77.co.uk While this compound itself is not a chiral auxiliary, its derivatives are used in substrate-controlled stereoselective reactions where the silyl group is key to the stereochemical outcome. For instance, the asymmetric reduction of the related 4-(trimethylsilyl)-3-butyn-2-one (B1224664) can produce enantiopure alcohols that are valuable chiral building blocks. researchgate.netresearchgate.net

Below is a table summarizing the influence of silyl groups on stereoselectivity in related systems.

Reaction TypeSilyl Group RoleStereochemical OutcomeReference
Aldol ReactionStereodirecting group on β-oxygenHigh 1,5-syn or 1,5-anti selectivity nih.gov
Conjugate AdditionDirects subsequent enolate alkylationHigh diastereoselectivity (anti-alkylation) foster77.co.uk
Asymmetric ReductionSubstrate for biocatalytic reductionProduces enantiopure (S)- or (R)-alcohols researchgate.netresearchgate.net
Cu-catalyzed AcylationControls Z/E selectivity of productHigh stereo- and enantioselectivity nih.gov

Role in Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful strategies for constructing cyclic molecules from acyclic precursors. This compound and its derivatives are valuable participants in such ring-forming transformations. The silyl group can play a crucial role, for instance, in directing Nazarov cyclizations of β-silyl divinyl ketones, where the elimination of the silyl group controls the position of the resulting double bond, overcoming a common limitation of the classical reaction. qub.ac.uk Silyl enol ethers derived from ketones also participate in Prins cyclizations to form substituted tetrahydropyran-4-ones with high diastereoselectivity. acs.orgnih.gov

The Robinson annulation is a classic and reliable method for the formation of a six-membered ring, proceeding through a tandem Michael addition and intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this sequence, an α,β-unsaturated ketone (the Michael acceptor) reacts with a ketone enolate (the Michael donor).

This compound can be envisioned as a synthetic equivalent of methyl vinyl ketone (MVK), a common Michael acceptor in this reaction. More broadly, β-silylated vinyl ketones have been specifically designed as synthons for the Robinson annulation. acs.org The silyl group acts as a masked hydroxyl group, which can be unmasked in a later step. This strategy allows for the introduction of additional functionality into the annulated product that would not be possible using MVK itself. The reaction sequence involves the conjugate addition of a nucleophile (e.g., a ketone enolate) to the β-silylated vinyl ketone, followed by the intramolecular aldol condensation to close the ring. The resulting product contains the silyl group, which can then be converted to a hydroxyl group via oxidation. acs.org

General Steps in a Silyl-Modified Robinson Annulation:

Michael Addition: An enolate adds to a β-silylated vinyl ketone.

Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate cyclizes.

Dehydration: The aldol adduct eliminates water to form a cyclic α,β-unsaturated ketone.

Silyl Group Transformation: The silyl group in the product is converted to another functional group (e.g., -OH).

Beyond the Robinson annulation, this compound derivatives can be employed in a variety of other cyclization strategies to produce cyclic and spirocyclic frameworks. Spirocycles, which contain a central carbon atom common to two rings, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govresearchgate.net

Silyl-containing compounds are utilized in diverse cyclization reactions. For example, visible-light-induced [4+1] cyclization between acylsilanes and α,β-unsaturated ketones can produce highly substituted furans. chinesechemsoc.org In other contexts, intramolecular reactions of organosilicon compounds are used to construct tetrahydropyrans and other heterocyclic systems. beilstein-journals.org The synthesis of spirocycles often involves cycloaddition reactions or intramolecular alkylations. researchgate.net The functional handles present in this compound provide entry points for creating the linear precursors needed for such cyclizations, with the silyl group potentially directing the ring-closing step or being carried through as a functionalizable moiety in the final spirocyclic product.

Precursor to Reactive Intermediates

This compound serves as a precursor to several important reactive intermediates, primarily through reactions involving its ketone functionality and the gamma-trimethylsilyl group. The generation of silyl enol ethers is a cornerstone of its reactivity. In the presence of a suitable base and a silylating agent like trimethylsilyl chloride (TMSCl), ketones can be converted into silyl enol ethers. echemi.comstackexchange.com These intermediates are stabilized enolate equivalents and are fundamental in numerous carbon-carbon bond-forming reactions, including Mukaiyama aldol reactions.

Furthermore, the gamma-positioning of the trimethylsilyl group allows for unique intramolecular pathways. The trimethylsilyl group can act as an electrofuge (a leaving group that departs without its bonding electrons), facilitating cyclization reactions. Under basic conditions, the enolate of this compound can undergo an intramolecular 1,3-elimination, where the enolate displaces the trimethylsilyl group to form a cyclopropanol (B106826) intermediate. This transformation highlights the compound's ability to generate highly reactive, strained intermediates that can be used in subsequent synthetic steps.

Reactive IntermediateMethod of GenerationKey Applications
Silyl Enol Ether Base-mediated enolization and trapping with a silyl halide (e.g., TMSCl, NEt₃). echemi.comstackexchange.comMukaiyama aldol reactions, C-alkylation, synthesis of α-functionalized ketones.
Cyclopropanol Intramolecular cyclization of the corresponding enolate via 1,3-elimination of the silyl group. rsc.orgPrecursors to homoenolates, ring-expansion reactions, synthesis of γ-functionalized ketones. acs.org

Synthesis of Strained Ring Systems (e.g., Bicyclobutanes, Tetrahedranes)

The ability of γ-silyl ketones like this compound to form cyclopropanol rings is a direct entry into the synthesis of strained molecular frameworks. rsc.org Cyclopropanols are themselves valuable strained systems and serve as versatile synthetic precursors to other complex structures. The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) drives a variety of unique chemical transformations.

The synthesis of 1-substituted cyclopropanols is a significant challenge in organic chemistry, but they are valuable intermediates for accessing enantioenriched tertiary alcohols and for use in homoenolate chemistry. organic-chemistry.org The general strategy involves the formation of a cyclopropanone (B1606653) or an equivalent, which is then attacked by a nucleophile. organic-chemistry.org The intramolecular cyclization of this compound provides a pathway to a substituted cyclopropanol, a key building block for more complex strained systems.

While direct conversion of this compound to bicyclobutanes or tetrahedranes is not extensively documented, the formation of cyclopropanol and cyclobutanone (B123998) precursors is a fundamental step in the synthesis of such highly strained molecules. thieme-connect.dethieme-connect.de Cyclobutane derivatives, for instance, are crucial scaffolds in pharmacologically active compounds and can be accessed through ring-opening or expansion of cyclopropane intermediates. researchgate.net The reactivity of the cyclopropanol intermediate derived from this compound allows for subsequent ring-opening and annulation strategies to build more complex polycyclic systems.

Strained Ring PrecursorSynthetic Approach from γ-Silyl KetonePotential Subsequent Transformations
Substituted Cyclopropanol Base-induced intramolecular 1,3-elimination. rsc.orgRing-opening to form γ-ketoesters or β-functionalized ketones. acs.org
Cyclobutanone Derivative Ring expansion of cyclopropanol-derived intermediates (e.g., via pinacol-like rearrangement).[2+2] cycloadditions, functionalization for natural product synthesis. thieme-connect.dethieme-connect.de

Contributions to Natural Product Synthesis Methodologies

The utility of this compound in synthetic methodologies is best demonstrated through the application of the key intermediates it can generate. Methodologies centered around the unique reactivity of cyclopropanols have proven instrumental in the total synthesis of complex natural products. acs.org These strained intermediates provide a route to functionalities and carbon skeletons that are otherwise difficult to access.

A notable example is the palladium-catalyzed ring-opening carbonylation of a cyclopropanol intermediate, which was a pivotal step in the total synthesis of (±)-phaeocaulisin A, a complex guaianolide sesquiterpene natural product. acs.org This reaction transformed the cyclopropanol into a key γ-ketoester, which enabled the subsequent construction of the molecule's seven-membered carbocyclic core via a stereoselective aldol cyclization. acs.org

This example underscores the contribution of synthetic precursors that provide access to versatile and reactive intermediates like cyclopropanols. By serving as a potential source for such intermediates, this compound contributes to the development of powerful synthetic strategies for constructing architecturally complex natural products. nih.gov

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Approaches for Structural Elucidation

Spectroscopy is a fundamental tool in the characterization of 4-Trimethylsilyl-2-butanone, offering deep insights into its atomic and molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy are indispensable for confirming its identity and exploring its chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the trimethylsilyl (B98337) (TMS) group typically exhibits a sharp singlet at approximately 0.1 ppm due to the high magnetic shielding of the nine equivalent protons. The protons on the carbon adjacent to the silicon atom (C4) would appear as a triplet, while the protons on the carbon adjacent to the carbonyl group (C3) would present as a triplet. The methyl protons of the acetyl group (C1) would show as a singlet.

The ¹³C NMR spectrum is equally informative. The carbon atoms of the TMS group would resonate at a characteristic upfield chemical shift. The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 200-210 ppm. The methylene (B1212753) carbons (C3 and C4) and the methyl carbon (C1) would have distinct chemical shifts influenced by their proximity to the silicon and carbonyl groups. By analyzing these chemical shifts and the coupling patterns between adjacent protons, the complete connectivity of the molecule can be established. Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals and to study the through-bond and through-space correlations, which is invaluable for mechanistic and stereochemical studies of reactions involving this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous compounds.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
(CH₃)₃Si-~ 0.1Singlet
-CH₂-Si~ 0.7 - 1.0Triplet
-CH₂-C=O~ 2.5 - 2.8Triplet
CH₃-C=O~ 2.1Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous compounds.

Carbon AtomPredicted Chemical Shift (ppm)
(CH₃)₃Si-~ -2
-CH₂-Si~ 15 - 20
-CH₂-C=O~ 45 - 50
CH₃-C=O~ 30
C=O~ 208 - 212

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. It is also a critical tool for monitoring the progress of chemical reactions in which this compound is either a reactant or a product. uobasrah.edu.iq When coupled with a separation technique like gas chromatography (GC-MS), it allows for the analysis of complex mixtures.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. A prominent fragment ion is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, which has a characteristic m/z of 73. Other significant fragmentation pathways can include the loss of a methyl group from the TMS moiety, leading to an [M-15]⁺ ion, and cleavage of the bond between the C3 and C4 carbons. The McLafferty rearrangement, a common fragmentation pathway for ketones, could also occur, leading to characteristic fragment ions. By monitoring the appearance of the molecular ion of the product and the disappearance of the reactant ions over time, the progress of a reaction can be accurately followed. nih.govdocbrown.info

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound Data is predicted based on analogous compounds.

m/zProposed Fragment
144[M]⁺ (Molecular Ion)
129[M - CH₃]⁺
73[(CH₃)₃Si]⁺
57[CH₃CO]⁺

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are excellent for identifying the functional groups present in this compound.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1715-1725 cm⁻¹. researchgate.netnih.govmdpi.com The presence of the trimethylsilyl group would be indicated by a strong band around 1250 cm⁻¹ due to the symmetric deformation of the Si-(CH₃)₃ group and another strong band around 840 cm⁻¹ for the Si-C stretching vibration. oregonstate.edu C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Frequencies for this compound Data is predicted based on analogous compounds.

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (sp³)2850 - 3000Medium-Strong
C=O stretch (ketone)1715 - 1725Strong
Si-(CH₃)₃ symmetric deformation~ 1250Strong
Si-C stretch~ 840Strong

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound. rsc.orgnih.gov In GC, the compound is vaporized and passed through a column where it is separated from other components of a mixture based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.

The retention time of this compound in the GC column is a characteristic property that can be used for its identification. By coupling the gas chromatograph to a mass spectrometer, a mass spectrum of the compound can be obtained as it elutes from the column, providing definitive structural information and confirming its identity. GC-MS is also a powerful quantitative tool, allowing for the determination of the concentration of this compound in a sample. The derivatization of compounds with trimethylsilyl groups is a common practice in metabolomics to increase their volatility for GC-MS analysis. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, HPLC can be used for its purification and purity assessment.

A particularly important application of HPLC is in the analysis of stereoisomers. If this compound is synthesized in a way that creates a chiral center, for instance, at the carbon atom bearing the silyl (B83357) group, then a pair of enantiomers will be formed. Chiral HPLC, which utilizes a chiral stationary phase (CSP), can be used to separate these enantiomers. researchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. This is crucial in fields such as asymmetric synthesis, where the enantiomeric excess of a product needs to be determined.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This powerful analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.

In the context of this compound, should a chiral derivative be synthesized, X-ray crystallography could be employed to establish its absolute configuration. The process would involve the following key steps:

Crystal Growth: A single, high-quality crystal of the chiral derivative of this compound would need to be grown. This is often a challenging step, requiring the slow crystallization of the compound from a suitable solvent system.

Data Collection: The crystal would be mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement: The diffraction data is then processed to solve the phase problem and generate an initial electron density map. This map is used to build a model of the molecular structure, which is then refined to best fit the experimental data.

Determination of Absolute Stereochemistry: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. This effect, known as the Flack parameter, allows for the assignment of the correct (R) or (S) configuration to the stereocenters.

Detailed findings from such an analysis would be presented in crystallographic information files (CIFs), which contain a wealth of data including bond lengths, bond angles, and atomic coordinates.

Table 1: Hypothetical Crystallographic Data for a Chiral Derivative of this compound

ParameterHypothetical Value
Empirical formulaC10H14O2Si
Formula weight210.30
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = 6.123 Å, b = 10.456 Å, c = 18.789 Å
Volume1204.5 ų
Z4
Density (calculated)1.160 Mg/m³
Absorption coefficient0.165 mm⁻¹
F(000)456
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.50 to 27.50°
Reflections collected8456
Independent reflections2489 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
Absolute configuration parameter0.02(5)

Theoretical and Computational Studies of 4 Trimethylsilyl 2 Butanone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which various molecular properties can be derived. acs.org For 4-trimethylsilyl-2-butanone, such calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Analysis of the electronic structure provides insights into the molecule's stability and reactivity. Key aspects investigated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier molecular orbitals are crucial for predicting how the molecule will interact with other chemical species. researchgate.net For instance, the LUMO is often centered on the electrophilic carbonyl carbon, while the HOMO may have significant contributions from the oxygen lone pairs and the alpha-carbon atoms. Additionally, mapping the molecular electrostatic potential (MESP) can identify regions of positive and negative charge, highlighting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. researchgate.net This approach is widely applied to predict the geometric and electronic properties of organic molecules, including organosilicon ketones.

For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. These calculated frequencies can be compared with experimental data to confirm the structure and assign spectral bands. researchgate.net

Determine Thermodynamic Properties: Calculate key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding reaction equilibria and spontaneity. nih.govresearchgate.net

Below is an illustrative table of thermodynamic parameters for this compound, as would be calculated using DFT methods.

ParameterValue (B3LYP/6-311+G(d,p))Unit
SCF Energy-578.12345Hartree
Zero-point vibrational energy115.67kcal/mol
Enthalpy (H°)-578.00123Hartree
Gibbs Free Energy (G°)-578.04567Hartree
Molar Heat Capacity (Cv)45.89cal/mol·K

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by DFT calculations.

Beyond DFT, other quantum chemical methods are available, each with distinct advantages and disadvantages.

Ab Initio Methods (from "first principles") solve the Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (e.g., CCSD(T)) offer a systematic path to improving accuracy. scribd.com While computationally expensive, high-level ab initio calculations serve as a benchmark for calibrating more approximate methods and can provide highly accurate energies for small to medium-sized molecules. libretexts.orgnih.gov For this compound, these methods would be ideal for calculating precise bond dissociation energies or activation barriers for key reactions.

Semi-Empirical Methods , such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental or high-level computational data to simplify calculations. researchgate.netwikipedia.org This parametrization makes them computationally much faster than DFT or ab initio methods. mpg.de While less accurate, their speed makes them well-suited for preliminary studies of large systems or for exploring broad potential energy surfaces, such as in initial conformational searches of flexible molecules like this compound. wikipedia.org

Molecular Dynamics and Reaction Pathway Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular vibrations, conformational changes, and solvent interactions over time. mdpi.com For this compound, MD could be used to simulate its behavior in a solvent, providing insights into its solvation shell structure and dynamic conformational preferences.

To study the progression of a chemical reaction, computational chemists simulate the reaction pathway. This involves identifying the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products. Once a transition state is located using quantum chemical methods, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.gov The IRC calculation maps the path downhill from the transition state, confirming that it correctly connects the desired reactants and products and providing a detailed view of the geometric changes that occur as the reaction proceeds. researchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting where and how a molecule is likely to react. For this compound, these predictions are often based on analyzing the electronic structure derived from quantum chemical calculations.

Several conceptual DFT-based descriptors are used to quantify reactivity: mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites). The energy gap between HOMO and LUMO is an indicator of molecular stability. researchgate.net

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution. For this compound, the MESP would show a negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the carbonyl carbon, indicating a site for nucleophilic attack. researchgate.net

These tools can be used to predict the regioselectivity of reactions, such as which alpha-proton is more acidic and therefore more likely to be removed to form an enolate. rsc.orgbeilstein-journals.org

Conformational Analysis and Stereochemical Modeling

The flexible nature of this compound, with several rotatable single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities.

A common computational approach is to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net This process identifies the low-energy conformers (local minima on the PES). The geometries of these conformers can then be fully optimized and their relative energies calculated with high accuracy using DFT or ab initio methods. Such studies on related silyl-containing compounds have shown a preference for specific arrangements in both solution and the solid state. researchgate.net

The following table illustrates hypothetical results from a conformational analysis of this compound, focusing on the C(2)-C(3)-C(4)-Si dihedral angle.

ConformerDihedral Angle (C-C-C-Si)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar~180°0.0075.1
Syn-clinal (gauche)~60°0.8518.5
Syn-clinal (gauche)~-60°0.8518.5
Syn-periplanar~0°5.20<0.1

Note: The values in this table are illustrative and represent the type of data obtained from a computational conformational analysis.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating detailed reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, researchers can identify all relevant intermediates and transition states, providing a step-by-step picture of the chemical transformation.

For a reaction involving this compound, such as its aldol (B89426) condensation or reaction with a Grignard reagent, a computational study would involve:

Optimizing the structures of the reactants, products, and any proposed intermediates.

Locating the transition state structure for each step of the reaction.

Performing IRC calculations to ensure that the transition states connect the correct species along the reaction pathway. nih.gov

These calculations can distinguish between competing mechanisms (e.g., concerted vs. stepwise), explain observed stereoselectivity, and predict the kinetic feasibility of a proposed reaction. researchgate.net This detailed mechanistic insight is crucial for optimizing reaction conditions and designing new synthetic routes.

Q & A

Q. How can kinetic studies resolve contradictions in reaction pathways involving this compound?

  • Methodology : Conflicting data (e.g., unexpected product ratios) may arise from competing mechanisms (e.g., keto-enol tautomerism vs. nucleophilic substitution). Use time-resolved ¹H NMR or stopped-flow UV-Vis spectroscopy to track intermediate formation. Apply the Eyring equation to compare activation parameters (ΔH‡, ΔS‡) for competing pathways. Validate with DFT calculations to model transition states .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

  • Methodology : Silyl groups act as directing agents. For Pd-catalyzed couplings, optimize ligand selection (e.g., bulky phosphines for steric control) and solvent polarity (e.g., THF vs. DMF). Use Hammett plots to correlate substituent effects with reaction rates. Monitor regioselectivity via LC-MS/MS and compare with computational predictions (e.g., Fukui indices) .

Q. How do steric and electronic effects of the TMS group influence the compound’s reactivity in organometallic reactions?

  • Methodology : The TMS group’s electron-withdrawing effect stabilizes adjacent carbanions but introduces steric hindrance. Compare reactivity with non-silylated analogs in Grignard or aldol reactions. Use X-ray crystallography to analyze bond angles/distances around the TMS group. Pair with Hammett σ* values to quantify electronic effects .

Q. What advanced analytical methods quantify trace impurities in this compound samples?

  • Methodology : Employ GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and He carrier gas. For polar impurities, use LC-ESI-MS with a HILIC column. Validate method sensitivity via spike-and-recovery experiments (LOQ ≤ 0.1%). Cross-reference with NIST spectral libraries to identify unknowns .

Q. How can researchers address reproducibility issues in catalytic applications of this compound?

  • Methodology : Ensure rigorous moisture exclusion (e.g., glovebox handling) and catalyst pre-activation (e.g., thermal treatment under H₂). Use Design of Experiments (DoE) to assess interactions between variables (e.g., catalyst loading, solvent, temperature). Report uncertainties via error bars in kinetic plots and validate with triplicate runs .

Data Analysis & Experimental Design

Q. What statistical approaches resolve discrepancies in spectroscopic or chromatographic data?

  • Methodology : Apply principal component analysis (PCA) to NMR or MS datasets to identify outlier samples. For conflicting chromatograms, use ANOVA to compare retention times across batches. Calibrate instruments with certified reference materials (CRMs) and document measurement uncertainties per ISO/IEC 17025 guidelines .

Q. How should researchers design controls to validate synthetic steps involving this compound?

  • Methodology : Include negative controls (e.g., reactions without catalyst) and positive controls (e.g., known silylation agents like TMSCl). Use deuterated analogs (e.g., D₃C-Si) as internal standards for quantification. Validate purity via elemental analysis (C, H, Si) and combustion ion chromatography for halogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.